hCA IX Inhibition: 5-Bromo Substituent Drives Potency and Isoform Selectivity
A benzofuran-based carboxylic acid derivative (9e) containing a 5-bromobenzofuran tail exhibited submicromolar inhibition of the cancer-related hCA IX isoform with a KI of 0.79 μM [1]. This activity was accompanied by a significant selectivity profile over the off-target cytosolic isoforms hCA I and II, with a selectivity index (SI) range of 4 to 47 against hCA II [2]. In contrast, analogous derivatives with a 2-methylbenzofuran tail (lacking the 5-bromo substitution) displayed a different selectivity profile, underscoring the unique contribution of the 5-bromobenzofuran moiety to this activity [3].
| Evidence Dimension | hCA IX Inhibition (KI) and Selectivity Index (SI) vs hCA II |
|---|---|
| Target Compound Data | KI = 0.79 μM; SI vs hCA II = 4-47 |
| Comparator Or Baseline | 2-methylbenzofuran analog (as a class) |
| Quantified Difference | Qualitative shift in selectivity profile |
| Conditions | In vitro enzymatic assay against human carbonic anhydrase isoforms I, II, IX, XII |
Why This Matters
This data demonstrates that the 5-bromobenzofuran substructure is associated with a specific, quantifiable inhibitory and selectivity profile against a validated cancer target, which cannot be assumed for non-brominated analogs.
- [1] Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. S-EPMC7236537. Retrieved from: https://www.omicsdi.org/dataset/biostudies-literature/S-EPMC7236537. View Source
- [2] Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. S-EPMC7236537. View Source
- [3] Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. S-EPMC7236537. View Source
